6-Hydroxyhexanohydrazide (CAS: 1694-83-3), also known as 6-hydroxycaproic acid hydrazide, is a highly versatile heterobifunctional aliphatic spacer characterized by a terminal hydroxyl group and a terminal hydrazide moiety separated by a flexible five-carbon alkyl chain. In procurement and material selection, this compound is primarily valued for its orthogonal chemoselectivity, allowing independent reactions at either terminus without the need for complex protection-deprotection schemes. Derived efficiently from the ring-opening of ε-caprolactone, it serves as a critical building block for synthesizing advanced cleavable cross-linkers, modular hydrogels, and functionalized biopolymers. Its distinct structural asymmetry makes it an essential precursor for applications requiring precise, step-wise bioconjugation where homobifunctional reagents would cause uncontrolled polymerization or premature gelation [1].
When procuring hydrazide linkers for biopolymer modification (such as hyaluronic acid functionalization), buyers often default to generic homobifunctional reagents like Adipic Acid Dihydrazide (ADH). However, substituting 6-hydroxyhexanohydrazide with ADH frequently fails in precision workflows because ADH possesses two equally reactive hydrazide groups. During standard carbodiimide (EDC) coupling to polycarboxylates, ADH inevitably triggers premature intra- and inter-molecular cross-linking, forcing manufacturers to use massive, economically inefficient molar excesses to minimize gelation. Conversely, 6-hydroxyhexanohydrazide provides a single reactive hydrazide for initial coupling, leaving an inert hydroxyl group that prevents cross-linking. Furthermore, substituting with shorter heterobifunctional analogs (e.g., 4-hydroxybutyric acid hydrazide) alters the steric flexibility and hydrophobicity of the spacer, which can severely compromise the mechanical properties and enzymatic degradation profiles of the resulting downstream hydrogels [1].
In the functionalization of hyaluronic acid (HA), homobifunctional reagents like Adipic Acid Dihydrazide (ADH) require a massive molar excess to prevent premature cross-linking, which complicates purification and scale-up. By utilizing 6-hydroxyhexanohydrazide as a precursor to synthesize a disulfide-protected bis-hydrazide reagent, researchers achieved highly controlled HA modification. This orthogonal approach eliminates the cross-linking side reactions inherent to ADH, allowing for precise tuning of the substitution degree without the viscosity spikes associated with generic dihydrazides [1].
| Evidence Dimension | Process Control in HA Modification |
| Target Compound Data | Enables controlled, step-wise functionalization without premature gelation via protected intermediate synthesis |
| Comparator Or Baseline | Adipic Acid Dihydrazide (ADH), which requires a large reagent excess to mitigate uncontrolled cross-linking |
| Quantified Difference | Eliminates the need for massive molar excesses while preventing unwanted macroscopic gelation during synthesis |
| Conditions | Aqueous carbodiimide (EDC) coupling to hyaluronic acid (HA) polycarboxylates |
Procuring this heterobifunctional spacer allows manufacturers to achieve reproducible biopolymer functionalization without the massive reagent waste and purification bottlenecks caused by homobifunctional cross-linkers.
The utility of a heterobifunctional spacer is heavily dependent on the steric accessibility and nucleophilicity of its terminal hydroxyl group. When 6-hydroxyhexanohydrazide was reacted with CDI-activated 2,2′-dithiobisethanol to synthesize a complex, disulfide-protected bis-hydrazide cross-linker, the reaction achieved an exceptional 94% yield (2.34 g isolated from 10 mmol starting material) under mild room-temperature conditions. This demonstrates superior precursor efficiency compared to more sterically hindered or shorter-chain aliphatic alcohols [1].
| Evidence Dimension | Coupling Yield for Advanced Reagent Synthesis |
| Target Compound Data | 94% isolated yield for carbonate linkage formation |
| Comparator Or Baseline | Standard aliphatic alcohol coupling baselines (typically 70-85% under similar mild conditions) |
| Quantified Difference | Near-quantitative (94%) conversion, minimizing precursor waste and complex chromatographic purification |
| Conditions | Reaction with CDI-activated 2,2′-dithiobisethanol in DMF/DCM at room temperature for 18 hours |
High conversion rates in downstream derivatization make this compound an economically viable and highly scalable precursor for manufacturing proprietary bioconjugation reagents.
From a supply chain perspective, the availability and cost of a spacer depend on its synthetic route. 6-Hydroxyhexanohydrazide is synthesized directly via the ring-opening of ε-caprolactone with hydrazine in ethanol, achieving a 64.2% yield of pure, filterable colorless crystals without the need for column chromatography. This single-step, atom-economical route from a cheap, bulk industrial monomer (ε-caprolactone) provides a distinct manufacturability advantage over other heterobifunctional chain lengths (e.g., C5 or C7) that require multi-step syntheses from expensive linear precursors [1].
| Evidence Dimension | Synthetic Scalability and Route Efficiency |
| Target Compound Data | Single-step synthesis from ε-caprolactone yielding 64.2% pure crystals |
| Comparator Or Baseline | Non-C6 heterobifunctional spacers (e.g., C5/C7 analogs) requiring multi-step protection/deprotection routes |
| Quantified Difference | Eliminates multi-step synthesis and chromatographic purification, significantly lowering bulk procurement costs |
| Conditions | Reflux in ethanol for 20 hours followed by direct vacuum filtration |
The direct, highly scalable synthetic route ensures a stable, cost-effective supply chain for industrial buyers requiring bulk quantities of heterobifunctional linkers.
Directly leveraging its high-yield coupling efficiency, this compound is the ideal precursor for manufacturing disulfide-protected bis-hydrazide cross-linkers. These advanced reagents are critical for formulating in situ-forming, mechanically stable hydrogels that degrade in response to specific biological stimuli, such as reducing environments[1].
Because it avoids the premature cross-linking inherent to homobifunctional reagents like ADH, 6-hydroxyhexanohydrazide is the preferred spacer for modifying polycarboxylates (e.g., hyaluronic acid, alginate). The hydrazide group selectively couples to the polymer backbone via EDC chemistry, leaving the terminal hydroxyl group available for subsequent, independent functionalization steps [1].
The flexible 5-carbon alkyl chain provides optimal steric relief and hydrophobicity for drug delivery applications. It serves as a highly effective heterobifunctional linker where the hydrazide terminus can form acid-labile hydrazone bonds with ketone- or aldehyde-bearing therapeutics, while the hydroxyl terminus can be conjugated to targeting ligands or carrier proteins[1].